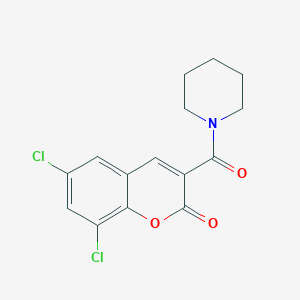
6,8-Dichloro-3-(piperidine-1-carbonyl)chromen-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6,8-Dichloro-3-(piperidine-1-carbonyl)chromen-2-one, also known as DPC, is a synthetic compound that has been widely used in scientific research due to its unique properties. DPC is a potent inhibitor of DNA topoisomerase II, which is an enzyme that plays a crucial role in DNA replication and transcription.
Aplicaciones Científicas De Investigación
6,8-Dichloro-3-(piperidine-1-carbonyl)chromen-2-one has been widely used in scientific research as a potent inhibitor of DNA topoisomerase II. It has been shown to induce DNA damage and cell cycle arrest in a variety of cancer cell lines. 6,8-Dichloro-3-(piperidine-1-carbonyl)chromen-2-one has also been used to study the role of DNA topoisomerase II in DNA replication and transcription. Additionally, 6,8-Dichloro-3-(piperidine-1-carbonyl)chromen-2-one has been used as a tool to investigate the mechanism of action of other DNA topoisomerase II inhibitors.
Mecanismo De Acción
6,8-Dichloro-3-(piperidine-1-carbonyl)chromen-2-one inhibits DNA topoisomerase II by binding to its ATP-binding site and preventing the enzyme from completing its catalytic cycle. This results in the accumulation of DNA double-strand breaks and subsequent cell cycle arrest. 6,8-Dichloro-3-(piperidine-1-carbonyl)chromen-2-one has been shown to be more potent than other DNA topoisomerase II inhibitors, such as etoposide and doxorubicin.
Biochemical and Physiological Effects:
6,8-Dichloro-3-(piperidine-1-carbonyl)chromen-2-one has been shown to induce DNA damage and cell cycle arrest in a variety of cancer cell lines. It has also been shown to be cytotoxic to both cancer and non-cancer cells. In addition, 6,8-Dichloro-3-(piperidine-1-carbonyl)chromen-2-one has been shown to inhibit the growth of tumor xenografts in mice.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 6,8-Dichloro-3-(piperidine-1-carbonyl)chromen-2-one in lab experiments is its potency as a DNA topoisomerase II inhibitor. It has been shown to be more potent than other inhibitors, which allows for lower concentrations to be used in experiments. However, 6,8-Dichloro-3-(piperidine-1-carbonyl)chromen-2-one is also highly cytotoxic, which can limit its use in certain experiments. Additionally, 6,8-Dichloro-3-(piperidine-1-carbonyl)chromen-2-one is a synthetic compound, which can be costly and time-consuming to synthesize.
Direcciones Futuras
There are several future directions for the use of 6,8-Dichloro-3-(piperidine-1-carbonyl)chromen-2-one in scientific research. One area of interest is the development of 6,8-Dichloro-3-(piperidine-1-carbonyl)chromen-2-one analogs with improved potency and selectivity. Another area of interest is the use of 6,8-Dichloro-3-(piperidine-1-carbonyl)chromen-2-one in combination with other DNA topoisomerase II inhibitors or chemotherapy drugs to improve their efficacy. Additionally, 6,8-Dichloro-3-(piperidine-1-carbonyl)chromen-2-one could be used in combination with other inhibitors of DNA repair pathways to enhance its cytotoxic effects. Finally, the use of 6,8-Dichloro-3-(piperidine-1-carbonyl)chromen-2-one in preclinical studies for the development of new cancer therapies is an area of ongoing research.
Métodos De Síntesis
The synthesis of 6,8-Dichloro-3-(piperidine-1-carbonyl)chromen-2-one involves several steps, including the condensation of 2,4-dichloroacetophenone with piperidine, followed by oxidation with chromic acid. The resulting product is then treated with acetic anhydride and sodium acetate to yield 6,8-Dichloro-3-(piperidine-1-carbonyl)chromen-2-one. The purity and yield of 6,8-Dichloro-3-(piperidine-1-carbonyl)chromen-2-one can be improved by recrystallization and chromatography techniques.
Propiedades
Nombre del producto |
6,8-Dichloro-3-(piperidine-1-carbonyl)chromen-2-one |
|---|---|
Fórmula molecular |
C15H13Cl2NO3 |
Peso molecular |
326.2 g/mol |
Nombre IUPAC |
6,8-dichloro-3-(piperidine-1-carbonyl)chromen-2-one |
InChI |
InChI=1S/C15H13Cl2NO3/c16-10-6-9-7-11(14(19)18-4-2-1-3-5-18)15(20)21-13(9)12(17)8-10/h6-8H,1-5H2 |
Clave InChI |
GAPPQXQWUBEBPH-UHFFFAOYSA-N |
SMILES |
C1CCN(CC1)C(=O)C2=CC3=CC(=CC(=C3OC2=O)Cl)Cl |
SMILES canónico |
C1CCN(CC1)C(=O)C2=CC3=CC(=CC(=C3OC2=O)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[2-(7-chloro-2-methyl-1H-indol-3-yl)ethyl]-5-methoxy-2,4-dimethylbenzenesulfonamide](/img/structure/B288671.png)
![N-[2-(7-chloro-2-methyl-1H-indol-3-yl)ethyl]-2,4,6-trimethylbenzenesulfonamide](/img/structure/B288673.png)

![4-[(4-Cinnamyl-1-piperazinyl)sulfonyl]-2-methylphenyl methyl ether](/img/structure/B288676.png)


![1-[(3,4-Dichloro-2-methoxyphenyl)sulfonyl]-4-piperidinecarboxamide](/img/structure/B288685.png)
![2,5-Dichloro-4-{[4-(1-naphthyl)-1-piperazinyl]sulfonyl}phenyl methyl ether](/img/structure/B288695.png)
![Benzyl 4-{[(3,4-dichloro-2-methoxyphenyl)sulfonyl]oxy}benzoate](/img/structure/B288696.png)
![Benzyl 4-{[(4-methoxyphenyl)sulfonyl]oxy}benzoate](/img/structure/B288697.png)


![2-Methyl-1-({5-[(2-methyl-1-piperidinyl)sulfonyl]-1-naphthyl}sulfonyl)piperidine](/img/structure/B288715.png)
![1-[(4-Methoxy-2,5-dimethylphenyl)sulfonyl]pyrrolidine](/img/structure/B288720.png)